

# **Discovery and History of Combretastatins**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Confertin |           |
| Cat. No.:            | B009149   | Get Quote |

The discovery of combretastatins originates from a natural product screening program initiated by the National Cancer Institute (NCI). In the 1970s, as part of this program, the South African bush willow tree, Combretum caffrum, was identified as a source of potent cytotoxic compounds.[2][3][4]

In 1982, Professor George R. Pettit and his research group at the Cancer Research Institute at Arizona State University isolated and identified the first of these compounds, initially named combretastatin.[5][6] Subsequent research led to the isolation and characterization of a series of related stilbenes and dihydrostilbenes, now collectively known as the combretastatins.[2][7] These are categorized into different series, including combretastatins A, B, C, and D.[2][7]

Among these, Combretastatin A-4 (CA-4) emerged as the most potent and promising candidate due to its significant antimitotic and antitumor properties.[2][8] However, the poor water solubility of CA-4 posed a challenge for its clinical development.[6][9] This led to the synthesis of a water-soluble phosphate prodrug, Combretastatin A-4 Phosphate (CA-4P), which can be rapidly metabolized in the body to the active CA-4.[2][7][9][10] CA-4P has since been the subject of numerous preclinical and clinical trials.[2][4][10][11]

### **Mechanism of Action**

Combretastatins, particularly CA-4, exert their potent anticancer effects through a dual mechanism of action: disruption of microtubule dynamics and vascular disruption.

2.1 Inhibition of Tubulin Polymerization







CA-4 is a potent inhibitor of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[12][13] It binds to the colchicine-binding site on  $\beta$ -tubulin, leading to the depolymerization of microtubules.[5][8][14] This disruption of the microtubule network results in cell cycle arrest in the G2/M phase and ultimately induces apoptosis or mitotic catastrophe in rapidly dividing cancer cells.[13][14]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. (3aR,4aS,7aS,8S,9aR)-Decahydro-4a,8-dimethyl-3-methyleneazuleno(6,5-b)furan-2,5-dione | C15H20O3 | CID 167852 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combretastatin Molecule of the Month February 2004 [chm.bris.ac.uk]
- 7. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biology of the combretastatins as tumour vascular targeting agents PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combretastatin A4 phosphate PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combretastatins: from natural products to drug discovery Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3'-O-substituted carbonic ether moiety as potential antitumor agents PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status | Scilit [scilit.com]
- To cite this document: BenchChem. [Discovery and History of Combretastatins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009149#discovery-and-history-of-confertin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com